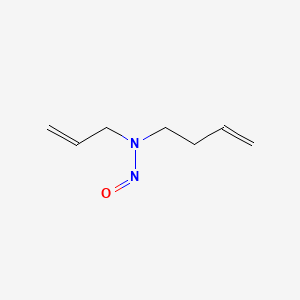

N-Allyl-N-nitroso-3-butenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis of N-nitroso derivatives, including those similar to N-Allyl-N-nitroso-3-butenylamine, involves the formation of N-nitroso compounds from glycosylamines or Amadori compounds. These compounds are synthesized and characterized using various physico-chemical and spectroscopic techniques (Pignatelli et al., 1987).

- The reaction of nitrosocarbonyl intermediates with allylic alcohols, including those resembling the structure of this compound, can lead to the formation of regioisomeric adducts, following a specific orientation and abstraction pattern (Quadrelli et al., 2013).

Molecular Structure Analysis

- The molecular structure of compounds related to this compound is established through various analytical methods, including elemental analysis, spectroscopy, and chemiluminescence detection of liberated NO (Pignatelli et al., 1987).

Chemical Reactions and Properties

- This compound-like compounds participate in various chemical reactions, such as the reaction with dimethyldioxirane to produce epoxides, which then react with other moieties to form different products (Okazaki et al., 1993).

- The synthesis of allylic amines from unfunctionalized dienes and nitroarenes, as seen in reactions involving this compound, is catalyzed by specific metal complexes (Ragaini et al., 2001).

Physical Properties Analysis

- The physical properties of this compound-related compounds can be inferred from the isotopic analysis and the composition of the products formed in reactions, giving insights into the rearrangement and stability of these compounds (Renk & Roberts, 1961).

Chemical Properties Analysis

- The chemical properties of this compound and similar compounds involve reactions with boronic acids in a transition-metal-free environment, indicating a wide functional group tolerance and the possibility of synthesizing sterically hindered compounds (Roscales & Csákÿ, 2018).

Aplicaciones Científicas De Investigación

DNA Damage and Carcinogenicity Studies

N-Nitroso compounds, including structures similar to N-Allyl-N-nitroso-3-butenylamine, have been a subject of study in the context of DNA damage and carcinogenicity. Brambilla et al. (1981) examined the DNA damaging potency of various N-nitroso compounds in rats and observed a correlation, although with low significance, between their DNA damaging and carcinogenic potencies (Brambilla, Cavanna, Pino, & Robbiano, 1981).

Metabolic Studies

The metabolism of N-nitrosodiallylamine, structurally related to this compound, was studied by Bauman, Hotchkiss, and Parker (1985) in isolated rat hepatocytes. They identified a single N-nitroso metabolite, N-nitroso-(2,3-dihydroxypropyl)allylamine, indicating the allyl group's susceptibility to oxidation (Bauman, Hotchkiss, & Parker, 1985).

Occupational Exposure Studies

Rappe and Rydström (1980) discussed the use of N-nitrosodiphenylamine, similar to this compound, in the rubber industry. They highlighted its role as a transnitrosation agent, forming other N-nitrosamines like N-nitrosodibutylamine and N-nitrosodimethylamine, with potential occupational exposure risks (Rappe & Rydström, 1980).

Mutagenicity Studies

Wiessler and Pool (1984) explored the mutagenic properties of N-nitroso-N-allyl urea and related compounds. They reported significant differences in mutagenicity between cyclopropylating and allylating N-nitroso compounds, which provides insights into the behavior of N-allyl groups in such compounds (Wiessler & Pool, 1984).

Mecanismo De Acción

Target of Action

N-Allyl-N-nitroso-3-butenylamine (ANBA) is a member of the nitrosamine family, which is known for its carcinogenic properties. The primary targets of ANBA are cellular macromolecules . The initiation of the carcinogenic process by this group of carcinogens is linked to the metabolic competence of the target tissues or cells to convert these carcinogens into mutagenic metabolites and to the binding of these metabolites to cellular DNA .

Mode of Action

The N-nitrosamines, including ANBA, are stable at physiological pH and are metabolized by microsomal mixed function oxidases . This metabolism leads to the formation of a reactive intermediate capable of reacting with cellular macromolecules . This interaction results in changes at the molecular level, leading to the formation of DNA adducts .

Biochemical Pathways

The biochemical pathways affected by ANBA involve the metabolism of the compound by microsomal mixed function oxidases . The metabolites produced can bind to cellular DNA, leading to the formation of DNA adducts . These adducts can interfere with normal DNA replication and transcription, potentially leading to mutations and carcinogenesis .

Result of Action

The primary result of ANBA’s action is the formation of DNA adducts, which can lead to mutations and potentially carcinogenesis . This is due to the ability of the metabolites of ANBA to bind to cellular DNA .

Safety and Hazards

Nitrosamines are a well-known group of highly potent, mutagenic impurities . They are carcinogenic because in the body they form potent electrophilic alkylating agents . These reactive intermediates are formed by spontaneous decomposition in the case of nitrosoureas and related compounds, or by metabolic activation in the case of N-nitrosamines .

Direcciones Futuras

The presence of N-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny, having been detected above acceptable regulatory levels in several solid oral drug products . For over 20 years, there has been an expectation that N-nitrosamines be eliminated or controlled to acceptable levels in orally inhaled and nasal drug products (OINDP) .

Propiedades

IUPAC Name |

N-but-3-enyl-N-prop-2-enylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-5-7-9(8-10)6-4-2/h3-4H,1-2,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOHAYUKUQXZOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN(CC=C)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203206 |

Source

|

| Record name | gamma-Butenyl-(beta-propenyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54746-50-8 |

Source

|

| Record name | gamma-Butenyl-(beta-propenyl)nitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054746508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Butenyl-(beta-propenyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B1196067.png)

![9a,11a-dimethyl-2,3,3a,3b,4,5,5a,6,7,8,9,9b,10,11-tetradecahydro-1H-indeno[5,4-f]quinolin-1-amine](/img/structure/B1196080.png)

![4-(3,5-Dimethyl-1-pyrazolyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1196081.png)